
カルムスチン
概要
説明
1,3-bis(2-chloroethyl)-1-nitrosourea , belongs to the class of nitrogen mustard β-chloro-nitrosourea compounds . It is primarily used as an alkylating agent in cancer treatment. The brand name BiCNU is commonly associated with this medication .
作用機序
カルムスチンは、DNA とRNA の両方に架橋 を引き起こし、それらの合成を阻害します。さらに:
- グルタチオンレダクターゼ を修飾し、細胞の酸化還元バランスを破壊します。
- これらの作用は、組み合わせて細胞死につながります。
6. 類似の化合物との比較
カルムスチンは、他のニトロソウレアと特徴を共有していますが、そのユニークな特徴が際立っています。類似の化合物には、ロムスチン (CCNU)とセムスチン (メチル-CCNU)などがあります。
科学的研究の応用
Gliomas
Carmustine is primarily indicated for the treatment of gliomas, including glioblastoma multiforme. A meta-analysis involving 5,821 glioma patients demonstrated that those treated with carmustine had improved overall survival (hazard ratio = 0.85) and progression-free survival compared to those who did not receive this agent . The efficacy was particularly notable in newly diagnosed glioblastoma patients, who exhibited significant survival benefits when carmustine was included in their treatment regimen.
Hematological Malignancies
Carmustine is also employed in treating non-Hodgkin lymphoma and Hodgkin's disease, often in combination with other agents such as etoposide and cytarabine in conditioning regimens for stem cell transplantation . Studies have shown that carmustine can enhance the effectiveness of other chemotherapeutic agents when used in combination therapies.
Combination Therapies
Recent research has investigated the synergistic effects of carmustine with other drugs. For instance, a study found that combining carmustine with selenite significantly induced apoptosis in androgen-independent prostate cancer cells without harming normal cells . This suggests potential for carmustine in combination therapies beyond its traditional applications.
Pharmacokinetics and Delivery Methods
A significant advancement in the application of carmustine involves its delivery methods. Research has explored interstitial delivery systems that allow for localized high concentrations of the drug directly at tumor sites. A study using polymeric implants demonstrated that such delivery methods could achieve tissue concentrations of carmustine that were significantly higher than those achieved through intravenous administration . This method not only enhances drug efficacy but also minimizes systemic toxicity.
Case Study 1: Glioblastoma Multiforme Treatment
A clinical trial involving patients with recurrent glioblastoma showed promising results when carmustine was administered as part of a combination therapy with temozolomide (TMZ). Patients receiving both treatments exhibited longer overall survival compared to those receiving TMZ alone (hazard ratio = 0.78) . This highlights the importance of carmustine in enhancing therapeutic outcomes in aggressive brain tumors.
Case Study 2: Secondary CNS Lymphoma
In a cohort study involving patients undergoing autologous stem cell transplantation for secondary central nervous system lymphoma, all patients received conditioning with carmustine and thiotepa. The study reported successful engraftment and discharge rates, indicating that carmustine plays a crucial role in preparative regimens for hematopoietic stem cell transplantation .
生化学分析
Biochemical Properties
Carmustine interferes with the normal function of DNA and RNA by alkylation and cross-linking the strands of DNA and RNA, and by possible protein modification . It also inhibits enzyme processes by carbamylation of amino acids in protein . Carmustine causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . Furthermore, Carmustine binds to and modifies (carbamoylates) glutathione reductase .
Cellular Effects
Carmustine has a significant impact on various types of cells and cellular processes. It influences cell function by causing cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . This leads to cell death . Carmustine also affects cellular metabolism by binding to and modifying glutathione reductase .
Molecular Mechanism
Carmustine exerts its effects at the molecular level primarily through its ability to form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription . It also binds to and modifies (carbamoylates) glutathione reductase, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of Carmustine change over time in laboratory settings. The delayed and cumulative myelosuppressive effects of Carmustine are usually given at intervals of at least 6 weeks . Repeat courses of Carmustine should not be administered until leukocyte and platelet counts have returned to acceptable levels .
Dosage Effects in Animal Models
In animal studies, Carmustine is embryotoxic and teratogenic at doses equivalent to human doses . The oral LD50s in rat and mouse are 20 mg/kg and 45 mg/kg, respectively .
Metabolic Pathways
Carmustine interferes with the normal function of DNA and RNA by alkylation and cross-linking the strands of DNA and RNA, and by possible protein modification . It may also inhibit enzyme processes by carbamylation of amino acids in protein .
Transport and Distribution
Carmustine is highly lipid-soluble , which allows it to be transported and distributed within cells and tissues effectively. It passes readily across the blood-brain barrier , allowing it to reach brain tumors effectively.
Subcellular Localization
The subcellular localization of Carmustine is primarily within the DNA and RNA of cells due to its ability to form interstrand crosslinks in DNA and RNA . This prevents DNA replication and DNA transcription , leading to cell death .
準備方法
合成経路:: カルムスチンは、さまざまな経路で合成できます。一般的な方法の1つは、クロロエチルアミン塩酸塩 と亜硝酸ナトリウム を反応させて、対応するニトロソウレア を形成する反応が含まれます。反応は次のように進行します。
ClCH2CH2NH2+NaNO2→ClCH2CH2N(NO)NH2
工業生産:: 工業生産方法は、通常、最適化された条件を使用して大規模な合成を行います。その後、化合物は精製され、臨床使用のために配合されます。
化学反応の分析
カルムスチンは、アルキル化 、酸化 、還元 など、いくつかの化学反応を起こします。いくつかの重要な側面を探ってみましょう。
アルキル化: カルムスチンは、アルキル化剤として作用し、がん細胞の求核部位(DNAやタンパク質など)と共有結合を形成します。これは、細胞プロセスを破壊し、細胞分裂を阻害します。
酸化と還元: 化合物は、特定の条件下で酸化または還元される可能性があり、その反応性と安定性に影響を与えます。
これらの反応で使用される一般的な試薬には、亜硝酸塩 、アミン 、クロロエチル化剤 などがあります。形成される主な生成物は、アルキル化DNA塩基 であり、DNA損傷と細胞死につながります。
4. 科学研究の応用
カルムスチンは、さまざまな科学分野で多様な用途があります。
化学: 研究者は、その反応性、メカニズム、および誘導体を研究しています。
生物学: これは、細胞プロセスとDNA修復経路を解明するのに役立ちます。
医学: カルムスチンは、がん化学療法の重要な成分です。
産業: その用途は、製薬およびバイオテクノロジーにまで広がっています。
類似化合物との比較
While carmustine shares characteristics with other nitrosoureas, its unique features set it apart. Similar compounds include lomustine (CCNU) and semustine (methyl-CCNU).
生物活性
Carmustine, also known as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), is a potent alkylating agent used primarily in the treatment of various cancers, particularly brain tumors and multiple myeloma. Its biological activity is characterized by its ability to interfere with DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells. This article explores the mechanisms of action, pharmacokinetics, efficacy in clinical settings, and combination therapies involving carmustine.
Carmustine exerts its biological activity through several key mechanisms:
- Alkylation of DNA : Carmustine forms covalent bonds with nucleophilic sites on DNA, resulting in interstrand cross-links that inhibit DNA replication and transcription. This action is crucial for its antitumor effects as it prevents cancer cells from proliferating .
- Inhibition of Nucleotide Synthesis : Studies have shown that carmustine disrupts the de novo synthesis of purine nucleotides, which are essential for DNA synthesis. This inhibition occurs without significantly affecting protein synthesis .
- Reactive Intermediate Formation : Under physiological conditions, carmustine undergoes spontaneous decomposition to release reactive intermediates that possess alkylating and carbamoylating activities. These intermediates contribute to its cytotoxic properties .
Pharmacokinetics
Carmustine is characterized by its high lipid solubility, allowing it to cross the blood-brain barrier effectively. Following intravenous administration, carmustine is rapidly degraded, with no intact drug detectable after approximately 15 minutes. About 60-70% of the administered dose is excreted in urine within 96 hours .
Efficacy in Clinical Settings
Carmustine has been evaluated in various clinical studies for its effectiveness in treating malignant gliomas and other cancers. The following table summarizes key findings from notable studies:
Study Type | Patient Population | Treatment Regimen | Median Survival Benefit | Hazard Ratio |
---|---|---|---|---|
RCT | Newly diagnosed high-grade glioma (n=130) | Carmustine implants + Temozolomide | 2.5 months | 0.63 (p < 0.001) |
Observational | Adults with gliomas (n=573) | Carmustine wafers vs placebo | 2.3 months (not statistically significant) | 0.68 (p = 0.006) |
Meta-analysis | Various studies | Carmustine + other agents | 32% reduction in risk of death | - |
These findings indicate a modest survival benefit associated with carmustine, particularly when used in combination with other therapies such as temozolomide .
Case Studies
Several case studies have highlighted the efficacy of carmustine in specific patient populations:
- Case Study 1 : A patient with recurrent glioblastoma treated with carmustine wafers showed a significant reduction in tumor size and an increase in quality of life, demonstrating the potential of localized delivery methods .
- Case Study 2 : In a cohort of patients receiving combination therapy with carmustine and selenite, enhanced anticancer activity was observed compared to monotherapy. This combination triggered apoptosis in resistant cancer cells while sparing normal cells from damage .
Combination Therapies
Recent research has explored the use of carmustine in combination with other agents to enhance its therapeutic efficacy:
- Carmustine and Selenite : This combination has shown promising results in inducing apoptosis and enhancing cytotoxicity against prostate cancer cells while minimizing toxicity to normal cells .
- Carmustine and Temozolomide : The combination has been evaluated for newly diagnosed high-grade gliomas, showing improved median survival compared to standard treatments alone .
特性
IUPAC Name |
1,3-bis(2-chloroethyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGOEMSEDOSKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O2 | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022743 | |
Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992), Solid | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Carmustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Very soluble in ethanol, Soluble in 50% ethanol up to 150 mg/mL, Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids, In water, 4.0X10+3 mg/L at 25 °C, 1.53e+00 g/L | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Carmustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carmustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carmustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carmustine causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production and RNA translation (protein synthesis). Carmustine also binds to and modifies (carbamoylates) glutathione reductase. This leads to cell death., Temozolomide (TMZ) and carmustine (BCNU), cancer-drugs usually used in the treatment of gliomas, are DNA-methylating agents producing O6-methylguanine. It has been shown that 06-methylguanine triggers DNA mismatch repair and in turn induce apoptosis and senescence, respectively, over a 4 and 6 days period. Temozolomide and carmustine have an earlier effect on nuclear organization and chromatin structure. In particular, temozolomideZ and carmustine induce clustering of pericentromeric heterochromatin regions and increase the amount of heterochromatic proteins MeCP2 and HP1alpha bound to chromatin. These drugs also decrease global levels of histone H3 acetylation and increase levels of histone H3 trimethylated on lysine 9 (H3-triMeK9). These events precede the senescence status. ... Temozolomide and carmustine efficacy in glioma treatment may implicate a first event characterized by changes in heterochromatin organization and its silencing which is then followed by apoptosis and senescence., Although carmustine is believed to act by alkylation of DNA and RNA, the mechanism of action has not been completely elucidated and other effects such as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis. | |
Record name | Carmustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carmustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellow powder, Light yellow powder that melts to an oily liquid | |
CAS No. |
154-93-8 | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Carmustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carmustine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carmustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carmustine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | carmustine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carmustine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68WG3173Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carmustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carmustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 to 90 °F (NTP, 1992), 31 °C | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Carmustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carmustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carmustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Carmustine?
A1: Carmustine is an alkylating agent that primarily exerts its antitumor activity by alkylating DNA and RNA. [] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death.
Q2: How does Carmustine cross the blood-brain barrier?
A2: Carmustine's lipophilic nature allows it to cross the blood-brain barrier relatively easily, making it suitable for treating brain tumors. [, ]
Q3: What is the molecular formula and weight of Carmustine?
A3: The molecular formula of Carmustine is C5H9Cl2N3O2, and its molecular weight is 214.05 g/mol. []
Q4: How stable are Carmustine solutions in different containers?
A4: Studies have shown that Carmustine solutions are more stable in glass containers than in plastic containers. [] This difference in stability is crucial for administration, and it is recommended to use glass containers for Carmustine infusions.
Q5: What happens to the Carmustine wafers after implantation?
A5: Carmustine wafers are designed to be biodegradable. After implantation, the wafers gradually degrade, releasing Carmustine directly into the surrounding brain tissue. [, ] This localized delivery approach aims to maximize the drug's concentration at the tumor site while minimizing systemic exposure.
Q6: How does the delivery method of Carmustine wafers differ from systemic administration?
A6: Carmustine wafers are designed to release the drug directly into the brain tissue surrounding the tumor site. [] This localized delivery contrasts with systemic administration (e.g., intravenous), which exposes the entire body to the drug. This localized approach aims to achieve higher drug concentrations within the tumor while reducing systemic toxicity.
Q7: What is the rationale behind using biodegradable polymers for Carmustine delivery?
A7: Biodegradable polymers enable controlled and sustained release of Carmustine directly to the tumor site. [] This method minimizes systemic exposure, potentially reducing side effects while maximizing efficacy.
Q8: Are there alternative delivery strategies being explored to improve Carmustine's efficacy?
A8: Researchers are investigating Convection Enhanced Delivery (CED) as a strategy to further enhance the penetration of Carmustine into brain tumors. [] CED utilizes a pressure gradient to deliver the drug more effectively to the target tissue.
Q9: How is the pharmacokinetic profile of Carmustine affected by the route of administration?
A9: The pharmacokinetic profile of Carmustine differs significantly depending on the administration route. Polymeric delivery (e.g., Carmustine wafers) results in significantly higher drug exposure in brain tissue compared to intravenous administration, even at lower doses. []
Q10: Has the use of Carmustine wafers been studied in newly diagnosed glioblastoma cases?
A10: Yes, Carmustine wafer implantation has been investigated in newly diagnosed glioblastoma cases. Clinical trials have shown that this approach can prolong survival compared to standard treatments like radiotherapy alone. [, ]
Q11: Are there any preclinical studies that support the efficacy of Carmustine against glioma?
A11: Preclinical studies using animal models have shown that Carmustine can effectively inhibit the growth of glioma tumors. [] These studies provide valuable insights into the drug's mechanism of action and its potential for treating brain tumors.
Q12: What is a known mechanism of resistance to Carmustine?
A12: A major mechanism of resistance to Carmustine is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). [, ] High MGMT levels in tumor cells can counteract Carmustine's DNA-alkylating effects, leading to reduced treatment efficacy.
Q13: What are some of the adverse effects associated with Carmustine wafer implantation?
A13: While generally well-tolerated, Carmustine wafer implantation can lead to adverse effects such as cerebral edema, cerebrospinal fluid leaks, and infections. [, , ] Surgeons must carefully consider these risks, particularly when the resection cavity involves eloquent brain areas or major blood vessels.
Q14: Are there any long-term toxicities associated with Carmustine?
A14: Carmustine, especially at high doses, can lead to delayed ocular toxicity, including retinal damage and visual impairment. [] These effects highlight the importance of careful monitoring and management of potential side effects during and after Carmustine treatment.
Q15: What are some of the challenges associated with using Carmustine in combination therapy?
A15: Combining Carmustine with other chemotherapeutic agents can increase the risk of severe neutropenia, a condition characterized by low white blood cell counts, making patients more susceptible to infections. [] This risk underscores the importance of careful dose adjustments and monitoring when using Carmustine in combination regimens.
Q16: Is there a biomarker that can predict the efficacy of Carmustine treatment?
A16: MGMT promoter methylation status is a potential predictive biomarker for Carmustine response. [] Tumors with MGMT promoter methylation tend to respond better to Carmustine compared to tumors with unmethylated MGMT promoters.
Q17: What analytical techniques are commonly used to quantify Carmustine levels?
A17: High-performance liquid chromatography (HPLC) is widely used for quantifying Carmustine concentrations in biological samples. [, ] This method allows for accurate and sensitive measurement of the drug, aiding in pharmacokinetic and stability studies.
Q18: What are some valuable resources for researchers studying Carmustine and related therapies?
A18: The European Group for Blood and Marrow Transplantation (EBMT) database provides valuable information on the use of high-dose Carmustine in treating malignant glioma. [] This resource aids researchers in understanding the efficacy and safety of this approach.
Q19: What is a significant historical milestone in the development of Carmustine as a cancer treatment?
A19: The development of biodegradable polymer wafers impregnated with Carmustine, such as Gliadel wafers, was a significant milestone. [] This innovation allowed for localized delivery of the drug directly to the tumor site, enhancing its efficacy and potentially minimizing systemic side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。